1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1805502-64-0
VCID: VC2961300
InChI: InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
SMILES: C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene

CAS No.: 1805502-64-0

Cat. No.: VC2961300

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene - 1805502-64-0

Specification

CAS No. 1805502-64-0
Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
IUPAC Name 1-bromo-3-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Standard InChI InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H
Standard InChI Key IJRILAFSJDBTIX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=C(C(=C1F)OC(F)F)[N+](=O)[O-])Br

Introduction

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7_7H3_3BrF2_2NO3_3. It belongs to the class of halogenated nitrobenzenes, characterized by the presence of multiple electronegative atoms such as bromine and fluorine, which significantly influence its reactivity and interactions with biological systems.

Synthesis:

The synthesis of 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions starting from simpler aromatic compounds. Industrial production often employs catalytic methods, such as palladium-catalyzed direct arylation, to enhance yield and selectivity.

Applications:

This compound is particularly valuable in research and industry due to its unique combination of functional groups. It is used as an intermediate in various synthetic applications, especially in the fields of organic and medicinal chemistry.

Chemical Reactions and Mechanisms

1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including substitution and oxidation reactions. Common reagents used include sodium methoxide for substitution and potassium permanganate for oxidation.

Mechanism of Action:

The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. The halogen atoms can participate in halogen bonding, enhancing the compound's reactivity and binding affinity.

Biological and Scientific Applications

The unique combination of functional groups in 1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzene makes it valuable for specific applications in research and industry. Its ability to interact with biological systems is attributed to the nitro and halogen groups, which can form reactive intermediates and participate in halogen bonding.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
1-Bromo-3-difluoromethoxy-4-fluoro-2-nitrobenzeneC7_7H3_3BrF2_2NO3_3Not listed1805502-64-0
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzeneC7_7H3_3BrF3_3NO3_3286.001807026-85-2
1-Bromo-2,4-difluoro-3-nitrobenzeneC6_6H2_2BrF2_2NO2_2Not listed1420800-30-1

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